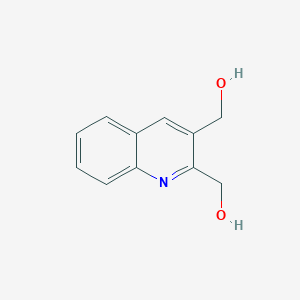

2,3-キノリンジメタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Quinolinedimethanol, also known as 2,3-Quinolinedimethanol, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3-Quinolinedimethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Quinolinedimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Quinolinedimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学と創薬

キノリンは、ベンゼンとN-ヘテロ環状ピリジンが融合したものであり、その幅広い生物活性のために、創薬におけるコアテンプレートとして注目を集めてきました . 迅速な合成アプローチにより、多くの生物活性キノリン誘導体が利用されてきました . このレビューは、キノリンが医薬品化学研究におけるその大きな利点により、議論の余地のない薬理フォアであることを示しています .

太陽電池用途

第3世代の太陽電池用途のために合成された多くの化学化合物の中で、キノリン誘導体は近年人気が高まっています . この研究は、太陽電池における用途のためのキノリン誘導体(金属錯体)の最新の進展をレビューしています . 太陽電池用途におけるそれらの特性は、吸収スペクトル、エネルギーレベル、および著者によって示されたその他の成果について詳しく説明されています .

有機発光ダイオード(OLED)

キノリン誘導体は、有機発光ダイオード(OLED)の発光層に適した材料です . これらは、優れた機械的特性と可塑性を備えています(例: 生産の容易さ、形状、延性、着色など .

トランジスタ

作用機序

Target of Action

Quinoline derivatives have been reported to have a broad spectrum of biological activities and are known to interact with various targets . For instance, some quinoline derivatives have been reported to inhibit kinase enzymes .

Mode of Action

For instance, some quinoline derivatives have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

For instance, some quinoline derivatives have been reported to inhibit kinase enzymes, which play crucial roles in signal transduction pathways .

Pharmacokinetics

Computational studies have been performed to predict the pharmacokinetic profile of some quinoline derivatives .

Result of Action

Some quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines .

Action Environment

The synthesis of some quinoline derivatives has been reported to be influenced by environmental factors such as light and temperature .

特性

IUPAC Name |

[2-(hydroxymethyl)quinolin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-5,13-14H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMELLZWPUHQWTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458687 |

Source

|

| Record name | 2,3-Quinolinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57032-14-1 |

Source

|

| Record name | 2,3-Quinolinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(hydroxymethyl)quinolin-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。